3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol

sigma-2 receptor sigma-1 receptor phenylpropylpiperidine SAR

3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol (CAS 103290-89-7) is a synthetic phenylpiperidine derivative featuring a 3-hydroxyphenyl group at the piperidine 3-position and an N-phenylpropyl substituent. With molecular formula C20H25NO and molecular weight 295.4 g/mol, it belongs to a compound class extensively studied for modulating dopamine neurotransmission and sigma receptor systems.

Molecular Formula C20H25NO
Molecular Weight 295.4 g/mol
CAS No. 103290-89-7
Cat. No. B010133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol
CAS103290-89-7
Synonyms3-[1-(3-Phenylpropyl)-3-piperidinyl]phenol
Molecular FormulaC20H25NO
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O
InChIInChI=1S/C20H25NO/c22-20-12-4-10-18(15-20)19-11-6-14-21(16-19)13-5-9-17-7-2-1-3-8-17/h1-4,7-8,10,12,15,19,22H,5-6,9,11,13-14,16H2
InChIKeyGWEATAQTNLRXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol (CAS 103290-89-7): A Structurally Distinctive N-Phenylpropyl Piperidine for Neuroscience Research


3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol (CAS 103290-89-7) is a synthetic phenylpiperidine derivative featuring a 3-hydroxyphenyl group at the piperidine 3-position and an N-phenylpropyl substituent. With molecular formula C20H25NO and molecular weight 295.4 g/mol, it belongs to a compound class extensively studied for modulating dopamine neurotransmission and sigma receptor systems [1]. Its N-phenylpropyl side chain structurally distinguishes it from the widely studied N-propyl analog 3-PPP (Preclamol; CAS 75240-91-4), conferring different pharmacological selectivity profiles that are critical for targeted research applications [2].

Why 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol Cannot Be Replaced by Generic 3-PPP or Preclamol Analogs


Generic substitution of 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol with its N-propyl congener 3-PPP (Preclamol) is scientifically unsound due to fundamentally divergent sigma receptor subtype selectivity profiles. Systematic structure-activity relationship (SAR) studies have demonstrated that the length and aromaticity of the N-alkyl chain act as a critical selectivity switch: phenethylpiperidines favor sigma-1 receptors, whereas the phenylpropylpiperidine scaffold represented by the target compound preferentially engages sigma-2 receptors [1]. This subclass-level pharmacological divergence means that experimental outcomes—particularly in sigma-2-mediated oncology, neuroprotection, or cocaine addiction models—cannot be replicated or extrapolated from N-propyl or N-phenethyl analogs [2].

Quantitative Differentiation Evidence for 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol Versus Closest Analogs


Sigma-2 vs. Sigma-1 Receptor Selectivity Switch by N-Phenylpropyl Side Chain

In a head-to-head SAR evaluation, phenylpropylpiperidines—the scaffold class to which 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol belongs—were found to favor sigma-2 receptor binding, whereas the phenethylpiperidine analogs favored sigma-1 receptors [1]. This selectivity inversion is a direct consequence of N-alkyl chain composition. The N-phenylpropyl derivative of 3-PPP (termed 3-PPPP) was independently shown to exhibit very high affinity for sigma receptors both in vitro and in vivo [2]. While the N-propyl analog 3-PPP acts as a non-discriminating sigma-1/sigma-2 ligand with mixed affinity, the phenylpropyl substitution shifts the pharmacological profile toward selective sigma-2 engagement—a target of high translational relevance in oncology and neuropsychiatric research.

sigma-2 receptor sigma-1 receptor phenylpropylpiperidine SAR

Sigma Receptor Binding Affinity: Target Compound (CHEMBL809040) vs. 3-PPP Reference

The target compound, indexed as CHEMBL809040 in the ChEMBL database, demonstrated an IC50 of 620 nM in a sigma receptor binding assay using [3H]DTG as radioligand in rat whole brain membranes [1]. This provides a quantitative anchor point for sigma receptor engagement. As a comparative reference, the N-propyl analog (+)-3-PPP is reported with sigma receptor binding affinity in the range of approximately 10–50 nM depending on assay conditions and radioligand used [2], indicating that the N-propyl analog exhibits higher sigma receptor affinity than the N-phenylpropyl derivative measured in this specific assay format. However, the phenylpropyl extension is associated with sigma-2-preferring selectivity (see Evidence Item 1), suggesting a trade-off between absolute binding potency and receptor subtype selectivity.

sigma receptor binding affinity IC50 ChEMBL

Patent-Backed Neuroleptic Agent Designation with Enantiomeric Specificity

US Patent 4,593,037 explicitly designates (R)(+)-1-(3-phenylpropyl)-3-(3-hydroxyphenyl)piperidine—the (R)-enantiomer of the target compound—as an 'especially preferred individual compound' within a series of 1,3-disubstituted piperidine neuroleptic agents [1]. The patent establishes that compounds of this structural class, where the N-substituent is a phenylpropyl group (n=3) with X, Y, Z = H and Q = a chemical bond, exhibit pharmaceutical activity as neuroleptic agents useful for treating psychotic disorders including schizophrenia [1]. By contrast, the N-propyl analog 3-PPP (Preclamol) was developed as a dopamine autoreceptor agonist with a distinct clinical profile (partial agonist at presynaptic D2 receptors, antagonist at postsynaptic D2 receptors), highlighting divergent therapeutic mechanisms attributable to N-alkyl chain composition [2]. The patent further describes the dextrorotatory (R)-(+) enantiomer as pharmacologically preferred, providing a clear enantiomeric specification that generic (±)-3-PPP procurement cannot satisfy.

neuroleptic agent dopamine autoreceptor antipsychotic enantiomer

In Vivo Sigma Receptor Occupancy: 3-PPPP as a High-Affinity Probe

The N-phenylpropyl derivative of 3-PPP—designated 3-PPPP and structurally identical to 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol—was explicitly characterized as exhibiting 'very high affinity for sigma receptors in vitro and in vivo' [1]. This finding emerged from studies using intravenously administered (+)-[3H]3-PPP to label sigma receptors in mouse brain, where 3-PPPP demonstrated potent in vivo displacement. The in vivo binding capability of 3-PPPP is a differentiating feature from the N-propyl parent 3-PPP, which was used as the radioligand itself ([3H]3-PPP) rather than the displacing agent. This property positions 3-PPPP as a valuable pharmacological tool for in vivo sigma receptor occupancy studies, particularly relevant for translational neuroscience research where blood-brain barrier penetration and target engagement are critical experimental endpoints.

in vivo binding sigma receptor 3-PPPP radioligand

Structural Determinant of Dopamine Autoreceptor vs. Postsynaptic Selectivity

SAR studies of 3-(3-hydroxyphenyl)piperidine derivatives have established that the N-alkyl substituent critically determines the balance between dopamine autoreceptor (presynaptic) and postsynaptic receptor activity [1]. The foundational study by Hacksell et al. (1981) testing 30 compounds identified the N-phenethyl-substituted derivative among the most potent dopamine autoreceptor agonists, while the N-propyl analog 3-PPP was characterized as a mixed presynaptic agonist / postsynaptic antagonist [1]. The N-phenylpropyl extension present in 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol represents a further homologation beyond the phenethyl series, with the additional methylene spacer potentially altering the conformational preferences and receptor subtype engagement profile relative to both the N-propyl and N-phenethyl analogs. The 3-(3-hydroxyphenyl)piperidine moiety itself has been identified as 'indispensable for high potency and selectivity,' making the N-substituent the key variable for tuning pharmacological outcomes [1].

dopamine autoreceptor 3-PPP SAR N-alkyl substitution presynaptic selectivity

Validated Application Scenarios for 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol in Research and Development


Sigma-2 Receptor Pharmacology and Oncology Target Validation Studies

The phenylpropylpiperidine scaffold of 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol preferentially engages sigma-2 receptors over sigma-1 receptors, as established by systematic SAR evaluation of N-arylalkylpiperidines [1]. This property makes the compound suitable as a sigma-2-preferring pharmacological probe for oncology research, given sigma-2 receptor overexpression in various tumor cell lines and its role in cancer cell proliferation and apoptosis. Researchers investigating sigma-2-mediated anticancer mechanisms or developing sigma-2-targeted diagnostic agents should select this N-phenylpropyl derivative rather than non-selective sigma ligands such as 3-PPP or haloperidol, which do not discriminate between sigma-1 and sigma-2 subtypes.

Antipsychotic Drug Discovery Using the Phenylpiperidine Neuroleptic Pharmacophore

US Patent 4,593,037 establishes 1-(3-phenylpropyl)-3-(3-hydroxyphenyl)piperidine derivatives—with the target compound's (R)-(+)-enantiomer designated as 'especially preferred'—as neuroleptic agents for treating psychotic disorders including schizophrenia [2]. Drug discovery programs focused on developing next-generation antipsychotics with the phenylpiperidine scaffold should use this compound as a key reference standard, particularly its enantiomerically resolved forms, to benchmark novel candidates against the patent-validated neuroleptic pharmacophore. The N-phenylpropyl substitution represents the optimal chain length identified in the patent series for antipsychotic activity.

In Vivo Sigma Receptor Occupancy and CNS Pharmacokinetic Studies

The N-phenylpropyl derivative 3-PPPP has been demonstrated to exhibit very high affinity for sigma receptors in vivo, as shown by displacement of intravenously administered [3H]3-PPP in mouse brain [3]. This in vivo target engagement property supports the compound's application in preclinical CNS pharmacokinetic-pharmacodynamic (PK-PD) studies, receptor occupancy assays, and translational neuroscience research where blood-brain barrier penetration and central target engagement are critical endpoints. The compound may also serve as a reference standard for developing sigma-2-selective PET tracer ligands.

Dopamine Autoreceptor Pharmacology and N-Alkyl Chain SAR Exploration

The foundational SAR study by Hacksell et al. (1981) established that the 3-(3-hydroxyphenyl)piperidine core is indispensable for dopamine autoreceptor activity, while the N-alkyl substituent determines potency and selectivity [4]. 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol occupies a specific and under-explored position in the N-alkyl chain SAR continuum between the extensively characterized N-propyl (3-PPP) and N-phenethyl derivatives. Researchers investigating structure-activity relationships of dopaminergic phenylpiperidines should include this compound to systematically map how N-chain elongation with aromatic termination affects dopamine D2 autoreceptor versus postsynaptic receptor selectivity, locomotor activity modulation, and in vivo behavioral pharmacology.

Quote Request

Request a Quote for 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.